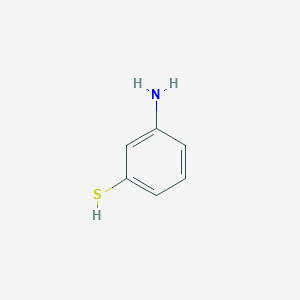

3-Aminothiophenol

Descripción

Overview of 3-Aminothiophenol's Significance in Contemporary Chemistry

This compound (m-aminophenol or 3-ATP) is a pivotal intermediate in the synthesis of a variety of complex molecules. Its dual functionality allows it to participate in diverse chemical reactions, making it a valuable precursor for pharmaceuticals and other specialized chemicals. For instance, it is a key component in creating certain chemoprotective agents and has been used in the synthesis of quinazoline (B50416) derivatives explored for their biological activity.

In the realm of materials science, this compound is extensively used for surface modification. chemicalbook.com The thiol group exhibits a strong affinity for the surfaces of noble metals like gold and silver, enabling the formation of self-assembled monolayers (SAMs). chemicalbook.com These organized molecular layers are fundamental in the development of sensors and molecular electronics. For example, 3-ATP has been used to create a polyaniline-analog monolayer on gold substrates, anchoring to the surface via its thiol moiety. chemicalbook.com It has also been employed as an analyte in the fabrication of systems joining silver nanowires and nanospheres. chemicalbook.com Furthermore, derivatives of this compound are investigated for their applications in creating thermal- and pressure-sensitive dyes used in imaging technologies. taylorandfrancis.com

Isomeric Considerations and Positional Isomerism of Aminothiophenols

The concept of positional isomerism is clearly illustrated by the aminothiophenol family. creative-chemistry.org.ukyoutube.com Positional isomers have the same molecular formula but differ in the position of their functional groups on the carbon skeleton. youtube.comyoutube.com Aminothiophenol exists as three distinct positional isomers, determined by the relative positions of the amino (-NH₂) and thiol (-SH) groups on the benzene (B151609) ring. wikipedia.orgajol.info

These isomers are:

2-Aminothiophenol (B119425) (ortho-Aminothiophenol or o-ATP): The amino and thiol groups are on adjacent carbon atoms (positions 1 and 2).

This compound (meta-Aminothiophenol or m-ATP): The amino and thiol groups are separated by one carbon atom (positions 1 and 3).

4-Aminothiophenol (B129426) (para-Aminothiophenol or p-ATP): The amino and thiol groups are on opposite sides of the benzene ring (positions 1 and 4).

This variation in the substitution pattern significantly influences the physical and chemical properties of each isomer, including their melting and boiling points, density, and reactivity. sigmaaldrich.comwikipedia.orgchem-asahi.co.jpchem-asahi.co.jp For example, 2-Aminothiophenol serves as a precursor for benzothiazoles, a class of compounds used in dyes and bioactive molecules. wikipedia.orgchem-asahi.co.jp 4-Aminothiophenol is noted for its use in synthesizing materials for organic thin-film transistors and as a linker for carbon nanotubes. chem-asahi.co.jpchemicalbook.comsigmaaldrich.com The distinct properties of each isomer make them suitable for different applications in research and industry. ajol.info

The table below provides a comparison of key properties for the three positional isomers of aminothiophenol.

| Property | 2-Aminothiophenol | This compound | 4-Aminothiophenol |

|---|---|---|---|

| Synonym | o-Aminobenzenethiol, 2-Mercaptoaniline | m-Aminobenzenethiol, 3-Mercaptoaniline | p-Aminobenzenethiol, 4-Mercaptoaniline |

| CAS Number | 137-07-5 wikipedia.org | 22948-02-3 sigmaaldrich.com | 1193-02-8 chem-asahi.co.jp |

| Molecular Formula | C₆H₇NS sigmaaldrich.comwikipedia.orgnist.gov | ||

| Molar Mass | 125.19 g·mol⁻¹ sigmaaldrich.comwikipedia.orgnist.gov | ||

| Appearance | Colorless to yellow-brown liquid or solid wikipedia.orgchem-asahi.co.jp | Liquid sigmaaldrich.comsigmaaldrich.com | Yellow solid chem-asahi.co.jp |

| Melting Point | 16-26 °C wikipedia.org | Not specified | 37-42 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 234 °C wikipedia.org | Not specified | 140-145 °C at 16 mmHg chem-asahi.co.jpchemicalbook.com |

| Density | 1.170 g/cm³ at 25 °C chem-asahi.co.jp | 1.179 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com | Not specified |

| Refractive Index | n20/D 1.642 | n20/D 1.656 sigmaaldrich.comsigmaaldrich.com | Not specified |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-aminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFUEVDMVNIOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177488 | |

| Record name | 3-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22948-02-3 | |

| Record name | 3-Aminothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22948-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28JQS4Q5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Aminothiophenol and Its Derivatives

Established Synthetic Pathways for 3-Aminothiophenol

Established routes for synthesizing this compound primarily involve the reduction of a suitably substituted precursor.

Reductive Methods for Aminothiophenol Synthesis

Reductive strategies are commonly employed for the synthesis of this compound, typically starting from 3-nitrobenzenethiol (B3052051). The nitro group in this precursor is reduced to an amino group. Common reagents for this transformation include iron powder with hydrochloric acid. benchchem.com Another method involves reduction using 57% HI at elevated temperatures, such as refluxing at 120°C for several hours. benchchem.com The mechanism for HI reduction proceeds via sequential protonation and iodide-mediated electron transfer, leading to an intermediate nitroso compound that is further reduced to the amine. benchchem.com

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a frequently utilized method for the synthesis of this compound from 3-nitrobenzenethiol, offering advantages in terms of yield and scalability. Palladium-on-carbon (Pd/C) catalysts are widely employed due to their high activity and selectivity. benchchem.com A representative procedure involves dissolving 3-nitrobenzenethiol in a solvent like ethanol (B145695) or methanol (B129727) and carrying out the reaction under hydrogen pressure, typically ranging from 1 to 10 MPa, at temperatures between 60°C and 100°C. benchchem.com Advanced catalyst systems, such as nanocomposites comprising palladium nanoparticles supported on a carbon-zeolite matrix, have demonstrated excellent performance, achieving 100% conversion and 99.2% selectivity for this compound within 2 hours at 60°C. benchchem.com While highly effective, Pd/C catalysts can experience a decrease in activity after multiple cycles due to sulfur adsorption on the active sites; however, their activity can be substantially restored through regeneration processes like oxidative calcination. benchchem.com

Synthesis of Functionalized this compound Derivatives

This compound, possessing both amine and thiol functionalities, serves as a versatile building block for the synthesis of various functionalized derivatives. Research in this area has explored its use, or that of related aminophenols, in the formation of complex molecular structures.

Azo Dye Synthesis utilizing 3-Aminophenol (B1664112) as a Ligand

While the synthesis of azo dyes directly utilizing this compound as a ligand is less documented in the provided sources, significant research focuses on the synthesis of azo dyes derived from 3-aminophenol, a closely related compound. Azo dyes are typically synthesized through a diazotization reaction of an aromatic amine followed by coupling with a coupling component, such as a phenol (B47542) or aromatic amine. ajchem-a.comchemmethod.com Examples involving 3-aminophenol include the coupling of diazotized 4-(aminomethyl)cyclohexane-1-carboxylic acid with 3-aminophenol ajchem-a.com, and the reaction between diazotized sulfamethoxazole (B1682508) and 3-aminophenol. ajchem-a.com Another reported synthesis involves coupling diazotized 3-aminophenol with saccharine. researchgate.netmodernscientificpress.com These resulting azo compounds can function as ligands, forming complexes with various metal ions, including Ni(II), Pd(II), Pt(IV), Mn(II), Fe(III), Co(II), Rh(III), Zn(II), and Cd(II). ajchem-a.comchemmethod.comajol.info Characterization of these azo dyes and their metal complexes is often performed using techniques such as IR spectroscopy, which confirms the presence of the azo (-N=N-) stretching band, UV-Vis spectroscopy, NMR spectroscopy, mass spectrometry, and elemental analysis. ajchem-a.comchemmethod.comresearchgate.netmodernscientificpress.comajol.info

Schiff Base Derivatization of 3-Aminophenol

Similar to azo dye synthesis, the derivatization of aminophenols into Schiff bases has been extensively studied using 3-aminophenol, which reacts through its amino group with aldehydes or ketones. The condensation of 3-aminophenol with various aldehydes, such as benzaldehyde (B42025) or 2-hydroxybenzaldehyde, is a common method for synthesizing Schiff bases. rsisinternational.orgnih.govrepec.orgsemanticscholar.orgjournalajocs.com This reaction typically occurs in alcoholic solvents like methanol or ethanol. rsisinternational.orgnih.gov The synthesized Schiff bases can act as ligands, coordinating with metal ions including Fe(II), Ni(II), Zn(II), Cu(II), Mn(II), and Co(II). rsisinternational.orgnih.govjournalajocs.com Characterization of these Schiff bases and their metal complexes is achieved through various analytical techniques, including FTIR spectroscopy, which shows a characteristic band for the imine (C=N) functional group, UV-Vis spectroscopy, determination of melting points, solubility tests, and molar conductivity measurements. rsisinternational.orgrepec.orgjournalajocs.com While less frequent in the provided sources compared to 3-aminophenol, the synthesis of Schiff bases from 2-aminothiophenol (B119425) by reaction with aldehydes under green chemistry conditions has also been reported. kahedu.edu.in

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to minimize environmental impact and improve efficiency. Catalytic hydrogenation is considered a greener alternative compared to some other reduction methods, such as HI reduction, primarily due to the reduced generation of waste products. benchchem.com The use of palladium-on-carbon catalysts in hydrogenation aligns with green chemistry principles by enabling more environmentally benign processes. acs.org

Emerging green chemistry techniques are also being explored for the synthesis of related sulfur-containing compounds and derivatives, which could potentially be adapted for this compound. For instance, solvent-free mechanochemical synthesis has been applied to the formation of Schiff bases, including those derived from 2-aminothiophenol and aldehydes, by grinding the solid reactants together. kahedu.edu.in Furthermore, the application of green solvents, such as water and ionic liquids, in the synthesis of sulfur heterocycles from 2-aminothiophenol highlights a move towards more sustainable reaction media. mdpi.com Although not a direct synthesis of this compound, the hydrothermal synthesis of carbon sphere catalysts using 3-aminophenol and formaldehyde (B43269) demonstrates a method with high carbon yield and lower cost, reflecting green chemistry considerations in material synthesis. acs.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 82189 |

| 3-Nitrobenzenethiol | 74129 |

| 3-Aminophenol | 11568 |

| Benzaldehyde | 240 |

| 2-Hydroxybenzaldehyde | 684 |

| Saccharine | 5143 |

| 4-(aminomethyl)cyclohexane-1-carboxylic acid | 79571 |

| Sulfamethoxazole | 5329 |

| Formaldehyde | 712 |

| 2-Aminothiophenol | 6880 |

Interactive Data Tables

Based on the research findings, here are examples of how data could be presented in interactive tables if specific, comparable quantitative data were consistently available across multiple sources for a given synthesis type.

Example Table 1: Catalytic Hydrogenation of 3-Nitrobenzenethiol

| Catalyst Type | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| Pd/C | Ethanol | 60-100 | 1-10 | Not specified | Not specified | Not specified |

| Pd/C (Nanocomposite) benchchem.com | Ethanol | 60 | Not specified | 2 | 100 | 99.2 |

| Further research needed for more detailed comparative data across different catalysts and conditions. |

Example Table 2: Azo Dye Synthesis using 3-Aminophenol

| Diazotized Amine Precursor | Coupling Component | Resulting Azo Compound | Metal Ions Complexed (Examples) | Key Characterization Methods |

| 4-(aminomethyl)cyclohexane-1-carboxylic acid ajchem-a.com | 3-Aminophenol | (E)-4-((2-amino-4-hydroxyphenyl)diazoalkenyl)methyl)cyclohexane-1-carboxylic acid | Ni(II), Pd(II), Pt(IV) | IR, UV-Vis, NMR, Mass Spec |

| Sulfamethoxazole ajchem-a.com | 3-Aminophenol | (E)-3-((4-amino-2-hydroxyphenyl)diazenyl)-N-(4-methylisoxazol-3-yl)benzenesulfonate Amide | Mn(II), Fe(III), Co(II), Rh(III) | FT-IR, LC-Mass, UV-Vis, NMR |

| Diazotized 3-aminophenol researchgate.netmodernscientificpress.com | Saccharine | Azo dye derived from 3-aminophenol and saccharine | Iron (III) | IR, UV-Vis |

| Data compiled from described syntheses; specific yields and conditions vary. |

Example Table 3: Schiff Base Synthesis from 3-Aminophenol

| Amine Component | Aldehyde Component | Resulting Schiff Base | Metal Ions Complexed (Examples) | Key Characterization Methods |

| 3-Aminophenol rsisinternational.orgjournalajocs.com | Benzaldehyde | Schiff base from 3-aminophenol and benzaldehyde | Fe(II), Ni(II), Zn(II), Mn(II), Co(II), Cu(II) | FTIR, UV-Vis, M.P., Solubility, Conductivity |

| 3-Aminophenol nih.gov | 2-Hydroxybenzaldehyde | Schiff base from 3-aminophenol and 2-hydroxybenzaldehyde | Cu(II) | Analytical, Magnetic, Spectroscopic |

| Data compiled from described syntheses; specific yields and conditions vary. |

These tables illustrate the type of data found, but a comprehensive, directly comparable dataset across all studies for interactive presentation would require aggregating specific numerical results (yields, reaction conditions, characterization peaks with assignments) from each source, which is beyond the scope of summarizing the search snippets. The provided tables represent a structured overview of the synthetic approaches and the types of derivatives formed.

Advanced Spectroscopic and Computational Characterization of 3 Aminothiophenol

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Experimental studies have successfully assigned the characteristic vibrational bands of 3-Aminothiophenol. In the FTIR spectrum, the N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. Specifically, for this compound (3-ATP), these bands have been experimentally identified at 3427 cm⁻¹ and 3348 cm⁻¹. ajol.info The S-H stretching vibration is another key diagnostic peak, which for 3-ATP, is experimentally observed at 2553 cm⁻¹. ajol.info Aromatic C-H stretching vibrations usually appear in the 3000-3200 cm⁻¹ range. ajol.info For 3-ATP, an asymmetric C-H stretching vibration is noted at 3048 cm⁻¹. ajol.info The region between 675 and 900 cm⁻¹ is particularly informative for substituted aromatic compounds. ajol.info

Raman spectroscopy provides complementary information. For instance, the S-H stretching vibration in aminothiophenol isomers appears in Raman spectra as well. ajol.info Tip-Enhanced Raman Spectroscopy (TERS) has been employed to study this compound grafted on gold surfaces, confirming the presence of its vibrational modes and those of its dimerized derivative, dimercaptoazobenzene (DMAB), indicating a plasmon-activated chemical reaction. rsc.org

Table 1: Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR) |

| N-H Stretching | 3427, 3348 ajol.info |

| S-H Stretching | 2553 ajol.info |

| Asymmetric C-H Stretching | 3048 ajol.info |

Theoretical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in predicting and confirming the experimental vibrational spectra of this compound. By employing methods like B3LYP with a suitable basis set (e.g., LanL2DZ), the vibrational frequencies and their corresponding assignments can be calculated. ajol.info

For 3-ATP, theoretical calculations predict the N-H stretching bands at 3632 cm⁻¹ and 3497 cm⁻¹. ajol.info The calculated S-H stretching vibration is found at 2427 cm⁻¹. ajol.info The asymmetric C-H stretching vibration has been calculated at 3065 cm⁻¹. ajol.info These theoretical predictions, while showing some deviation from experimental values, are in good agreement and aid in the definitive assignment of the observed spectral bands. ajol.info Such computational studies, often including potential energy distribution (PED) analysis, provide a deeper understanding of the nature of the vibrational modes. ajol.info DFT calculations have also been used to study the vibrational modes of aminothiophenol and its derivatives, providing insights into reaction intermediates. rsc.orgamanote.com

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR) | Theoretical Frequency (cm⁻¹) (B3LYP/LanL2DZ) |

| N-H Stretching | 3427, 3348 ajol.info | 3632, 3497 ajol.info |

| S-H Stretching | 2553 ajol.info | 2427 ajol.info |

| Asymmetric C-H Stretching | 3048 ajol.info | 3065 ajol.info |

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy molecular orbitals. A study of aminothiophenol isomers, including 3-ATP, utilized UV-Vis spectroscopy to explore their electronic properties. ajol.info The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions. ajol.info The energy gap between these orbitals is a key parameter determining the electronic behavior of the molecule. ajol.info For 3-ATP, the HOMO and LUMO plots have been generated through theoretical calculations to visualize the electron density distribution involved in these transitions. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules by probing the magnetic properties of atomic nuclei. While a specific ¹H NMR spectrum for this compound was not found in the provided search results, spectra for related compounds like 3-aminophenol (B1664112) and 2-aminobenzenethiol are available and provide an indication of the expected chemical shifts and splitting patterns. nih.govchemicalbook.comchemicalbook.com For instance, the ¹H NMR spectrum of 3-aminophenol shows distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. chemicalbook.com Similarly, the ¹H NMR of 2-aminobenzenethiol provides data on the chemical environment of protons in a closely related isomer. chemicalbook.com These spectra are crucial for confirming the connectivity and substitution pattern of the benzene (B151609) ring.

Mass Spectrometry for Molecular Identification and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used for the precise determination of the molecular weight and elemental composition of a compound. It can also be used to identify and analyze products formed in reactions involving the compound of interest. The molecular weight of this compound is 125.19 g/mol . sigmaaldrich.comnih.govsigmaaldrich.com High-resolution mass spectrometry can confirm the molecular formula, C₆H₇NS. nih.gov While specific mass spectrometry studies focusing solely on this compound product analysis were not detailed in the search results, the general application of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely established for the quantification and identification of organic molecules in various matrices. nih.gov This technique is invaluable for analyzing reaction mixtures and identifying byproducts or degradation products of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS has been particularly insightful in studying the surface chemistry of this compound, especially its grafting onto surfaces like silicon.

When this compound is thermally grafted onto a silicon (111) hydride surface, XPS analysis of the high-resolution Si2p, N1s, and S2p spectra reveals a preferential reaction of the thiol (SH) group over the amino (NH₂) group. nih.gov This leads to the formation of a Si-S linkage on the silicon surface. nih.govnih.gov The Si2p spectrum shows a significant peak centered at 101.6 eV, indicative of this Si-S bond. nih.gov This contrasts with 2-aminothiophenol (B119425), where the amino group preferentially binds to the silicon surface, forming a Si-N linkage. nih.gov This difference in reactivity is attributed to the cooperative resonance effects of the electron-donating groups in this compound. nih.gov The XPS survey spectrum confirms the presence of nitrogen and sulfur on the surface, with the N1s and S2p core-level spectra providing further detail on the chemical environment of these atoms. nih.govresearchgate.net

Table 3: XPS Binding Energies for this compound Grafted on Silicon (111)

| Core Level | Binding Energy (eV) | Inferred Bonding |

| Si2p | 101.6 nih.gov | Si-S linkage nih.gov |

Theoretical and Computational Chemistry of this compound

The intricate electronic and structural properties of this compound have been extensively elucidated through advanced computational methods. These theoretical approaches provide profound insights into the molecule's behavior at the atomic level, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the properties of molecular systems like this compound. ajol.info DFT calculations allow for the precise determination of molecular structure, electronic characteristics, and reactivity, offering a detailed portrait of the molecule's fundamental nature. ijcps.orge3s-conferences.org These calculations are performed by solving the Kohn-Sham equations, which approximate the complex many-electron problem by mapping it onto a simpler system of non-interacting electrons moving in an effective potential. The choice of functional, such as the widely used B3LYP, and a basis set, like LanL2DZ or 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. ajol.infoijcps.org

The ground-state potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.netnist.gov For this compound, the PES maps out all possible conformations and the energy landscapes connecting them. By exploring the PES, chemists can identify stable isomers, transition states for reactions, and minimum energy paths for conformational changes. nih.govnih.gov

DFT calculations are instrumental in constructing and analyzing the PES. researchgate.net The process involves performing numerous geometry optimizations to locate stationary points, which are classified as minima (stable conformers) or saddle points (transition states). researchgate.netuwosh.edu For this compound, this analysis would reveal the relative energies of conformers arising from the rotation of the amino (-NH2) and thiol (-SH) groups relative to the benzene ring. Although a detailed full-dimensional PES study specific to this compound is not extensively documented in the cited literature, the methodology allows for the determination of the most energetically favorable arrangements of the molecule in its electronic ground state, which is crucial for understanding its inherent stability and reactivity. nih.govnih.gov

Computational studies on related molecules, such as aminophenol isomers, have demonstrated that different conformers can exhibit distinct chemical behaviors. nih.gov For this compound, DFT calculations can determine the relative stabilities of its various conformers. This conformational analysis is critical because the reactivity of the molecule can be dependent on the specific conformer present. For instance, the accessibility of the lone pair of electrons on the nitrogen atom or the sulfur atom can vary between conformers, thereby affecting their nucleophilicity. While specific studies on the conformer-specific reactivity of this compound are not detailed in the provided sources, the foundational conformational analysis using DFT is the first step in understanding such phenomena. researchgate.netmdpi.com Theoretical investigations on aminothiophenol isomers have shown that the spatial positioning of the functional groups is a key determinant of the molecule's properties. ajol.info

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. ajol.infonih.gov A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. ajol.info

For this compound, DFT calculations at the B3LYP/LanL2DZ level have been used to determine these key electronic parameters. ajol.info The analysis reveals that the HOMO is primarily localized on the benzene ring and the sulfur atom, while the LUMO is distributed over the entire molecule. The relatively high HOMO-LUMO energy gap for this compound indicates high chemical stability compared to its ortho and para isomers. ajol.info

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.71 |

| ELUMO | -0.53 |

| Energy Gap (ΔE) | 5.18 |

| Ionization Potential (I) | 5.71 |

| Electron Affinity (A) | 0.53 |

| Electronegativity (χ) | 3.12 |

A crucial first step in any computational study is the optimization of the molecular geometry to find the structure with the lowest possible energy on the potential energy surface. uwosh.eduresearchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms. DFT methods, such as B3LYP with the LanL2DZ basis set, are employed to achieve a reliable optimized geometry. ajol.infoe3s-conferences.org

The optimized structure provides the foundation for calculating all other molecular properties. In a comparative study of aminothiophenol isomers, it was determined that for 3-ATP, the bond angle between C-S-H is approximately 97.4°, which is the smallest angle in the molecule. ajol.info The geometry of the benzene ring itself is also slightly distorted from a perfect hexagon due to the electronic effects of the attached amino and thiol substituents.

| Atoms | Bond Angle (°) |

|---|---|

| C2-C1-C6 | 119.3 |

| C1-C2-C3 | 120.7 |

| C2-C3-C4 | 120.1 |

| C3-C4-C5 | 119.3 |

| C4-C5-C6 | 121.3 |

| C1-C6-C5 | 119.3 |

| C2-C3-S | 120.0 |

| C4-C3-S | 119.8 |

| C3-S-H | 97.4 |

| C6-C1-N | 120.2 |

| C2-C1-N | 120.4 |

| C1-N-H | 113.6 |

Mulliken population analysis is a method used to assign partial atomic charges to the atoms within a molecule based on the distribution of electrons as calculated by quantum chemical methods. ijcps.org This charge distribution is critical for understanding a molecule's electrostatic potential, dipole moment, and reactivity, particularly in identifying sites susceptible to electrophilic or nucleophilic attack.

For this compound, DFT calculations show that the electronegative nitrogen and sulfur atoms, as well as some carbon atoms in the ring, carry negative charges, while the hydrogen atoms and other carbon atoms are positively charged. ajol.info The carbon atom attached to the thiol group (C3) has a significant positive charge, making it a potential electrophilic site. Conversely, the nitrogen atom of the amino group and the sulfur atom of the thiol group are nucleophilic centers due to their negative charges and the presence of lone pair electrons.

| Atom | Charge (e) |

|---|---|

| C1 | -0.245 |

| C2 | -0.122 |

| C3 | 0.170 |

| C4 | -0.250 |

| C5 | -0.082 |

| C6 | -0.136 |

| N7 | -0.457 |

| S8 | -0.087 |

| H9 | 0.249 |

| H10 | 0.249 |

| H11 | 0.149 |

| H12 | 0.210 |

| H13 | 0.145 |

| H14 | 0.210 |

Polarizability and Non-Linear Optics (NLO)

Non-linear optics (NLO) investigates the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light, a phenomenon typically observed with high-intensity laser light. google.com Materials with significant NLO properties are crucial for technologies like optical switching and data storage. iranecs.ir The NLO response in organic molecules often arises from the delocalization of π-electrons within a conjugated system, particularly in molecules featuring electron donor (D) and acceptor (A) groups that facilitate intramolecular charge transfer (ICT). iranecs.ir

The NLO properties of this compound (3-ATP) have been investigated using computational methods. Density Functional Theory (DFT) calculations are a powerful tool for predicting the NLO response of molecules. A key parameter is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. Theoretical studies on the isomers of aminothiophenol have shown that the substitution pattern of the amino (-NH₂) and thiol (-SH) groups on the benzene ring significantly influences the molecule's NLO properties. researchgate.net

| Property | Calculated Value | Source |

|---|---|---|

| First-Order Hyperpolarizability (β) | 0.438 x 10⁻³⁰ esu | researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. researchgate.net

For this compound, MEP analysis reveals distinct potential zones. A study utilizing DFT calculations showed that the most negative potential is localized around the nitrogen atom of the amino group, identifying it as the primary site for electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the thiol group and the hydrogen atoms of the amino group represent the regions of highest positive potential, making them the likely sites for nucleophilic interactions. researchgate.net The aromatic ring itself displays an intermediate potential. This detailed charge landscape is crucial for understanding the molecule's intermolecular interactions, reactivity, and binding behavior with other chemical species or surfaces. researchgate.net

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory (MP) is a fundamental post-Hartree-Fock method in quantum chemistry used to account for electron correlation, which is neglected in the mean-field Hartree-Fock (HF) approximation. rsc.org The theory treats the electron correlation as a perturbation to the HF Hamiltonian. researchgate.net It is commonly truncated at the second order (MP2) because this level often provides a significant improvement in accuracy over HF with a manageable increase in computational cost, capturing approximately 80-90% of the correlation energy. rsc.orgresearchgate.net MP2 calculations are widely used to obtain more accurate molecular geometries, interaction energies, and other electronic properties. researchgate.net

While MP2 is a highly suitable method for the theoretical investigation of this compound, specific studies detailing MP2 calculations for its geometry optimization or electronic structure were not prominently found in the surveyed literature. However, the utility of the MP2 method has been demonstrated in studying the binding energies of analogous systems, such as pyridine (B92270) interacting with metal clusters. researchgate.net Such calculations would be invaluable for determining the precise intermolecular interaction energies of 3-ATP with surfaces or other molecules.

Coupled Cluster (CC2) Level Calculations for Excited States

Coupled Cluster (CC) theory is one of the most accurate and reliable methods in computational quantum chemistry for calculating the electronic structure of molecules. nih.gov For studying electronically excited states, the Equation-of-Motion (EOM-CC) formalism is often employed. nih.gov The second-order approximate Coupled Cluster (CC2) method is a computationally efficient variant of the EOM-CC family that provides a good balance between accuracy and cost for calculating the properties of excited states, particularly for molecules of medium size. amanote.com It performs well for excited states dominated by single-excitation character. amanote.com

Application of the CC2 method would provide high-accuracy data on the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions of this compound. Despite its suitability, specific research applying CC2 level calculations to investigate the excited states of 3-ATP was not identified in the searched literature. Theoretical studies on related isomers, such as p-Aminothiophenol, have utilized other methods like Time-Dependent Density Functional Theory (TDDFT) to analyze their electronic absorption spectra, which highlights the scientific interest in the excited-state properties of these compounds. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By integrating Newton's laws of motion, MD simulations generate a trajectory of a system, providing detailed information on its conformational dynamics, structural stability, and interactions with its environment, such as a solvent or a surface. mdpi.comresearchgate.net This method is essential for understanding how molecules behave in realistic conditions.

MD simulations of this compound could elucidate its behavior in aqueous solution, its diffusion properties, and the structure of its solvation shell. Furthermore, MD simulations are instrumental in studying the formation and structure of self-assembled monolayers (SAMs) on surfaces, a common application for thiols. For example, MD has been used to investigate the packing structure of benzenedithiol SAMs on gold surfaces. researchgate.net While MD is a powerful tool for these investigations, published studies focusing specifically on the molecular dynamics of this compound were not found in the literature search.

Franck-Condon Overlap Integral Simulations

The Franck-Condon principle is a cornerstone of spectroscopy that explains the intensity distribution of vibrational transitions within an electronic absorption or emission spectrum. It states that because electronic transitions are virtually instantaneous compared to the much slower motion of atomic nuclei, the nuclear positions remain fixed during the transition. researchgate.net The intensity of a given vibronic transition is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. researchgate.net

A Franck-Condon simulation involves calculating these overlap integrals to theoretically reproduce the vibronic fine structure, or the "shape," of an electronic spectrum. Such an analysis provides deep insight into the changes in molecular geometry upon electronic excitation. While the Franck-Condon principle is fundamental to interpreting the spectra of molecules like 3-ATP, and its relevance is noted in the context of surface-enhanced Raman scattering (SERS) of its isomers, a detailed Franck-Condon simulation of the absorption or fluorescence spectrum of this compound was not found in the reviewed literature. researchgate.net

**3.6.6. Theoretical Studies of Cluster Interactions (e.g., with CO₂) **

Understanding the non-covalent interactions between small molecules like carbon dioxide (CO₂) and functionalized aromatic compounds is critical for applications in gas capture and sensing. Theoretical methods, particularly DFT, are frequently used to model these interactions and calculate binding energies. This compound possesses multiple potential interaction sites for CO₂: the lone pair of the amino group, the sulfur atom of the thiol group, and the π-system of the aromatic ring.

While specific studies on the cluster interactions between 3-ATP and CO₂ were not found, research on the reactivity of aminothiophenol isomers has provided relevant insights. Theoretical calculations concerning the grafting of aminophenols onto silicon surfaces suggest a preferential reactivity for the thiol (-SH) group in this compound, in contrast to its 2-isomer where the amino (-NH₂) group is more reactive. This indicates that the electronic structure of the 3-isomer directs interactions toward the sulfur atom, a finding that would be critical in predicting its binding mode with CO₂ and other molecules.

Applications of 3 Aminothiophenol in Materials Science and Surface Chemistry

Surface Modification and Functionalization Strategies

3-Aminothiophenol serves as a critical building block for altering the chemical and physical properties of material surfaces. Its distinct functional groups allow for selective attachment and the introduction of new functionalities, enabling the precise tuning of surface characteristics for specific applications.

The covalent attachment, or grafting, of molecules onto silicon is a fundamental technique for creating functional surfaces for microelectronics and biosensors. Research into the surface reaction of aminothiophenols on silicon hydride (Si-H) substrates has revealed a distinct difference in reactivity between isomers.

In a study where this compound was thermally grafted onto a silicon (111) hydride substrate, a notable preference for reactivity was observed. nih.govsemanticscholar.org Unlike its isomer, 2-aminothiophenol (B119425), which preferentially forms a Si-N bond via its amino group, this compound was found to predominantly react via its thiol (SH) group. nih.govsemanticscholar.org This results in the formation of a stable silicon-sulfur (Si-S) linkage on the substrate. semanticscholar.org This switch in reactivity is attributed to the cooperative resonance effects within the this compound molecule, which increases the electron charge concentration around the SH group, thereby favoring its nucleophilic addition to the silicon hydride surface. nih.govsemanticscholar.org

| Compound | Substrate | Dominant Reactive Group | Resulting Linkage | Attributed Cause |

| This compound | Silicon (111) Hydride | Thiol (-SH) | Si–S | Cooperative resonance effect nih.govsemanticscholar.org |

| 2-Aminothiophenol | Silicon (111) Hydride | Amino (-NH₂) | Si–N | Antagonistic resonance effect nih.govsemanticscholar.org |

This table summarizes the differential reactivity of aminothiophenol isomers when grafted onto silicon hydride surfaces, based on findings from thermal grafting experiments.

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on a substrate. ossila.com They are a cornerstone of nanotechnology and surface science, providing a method to precisely control the interfacial properties of materials. oaepublish.com this compound is well-suited for creating SAMs, particularly on noble metal surfaces.

The formation process involves the chemisorption of the thiol head group onto the substrate, followed by the slower organization of the molecules into a densely packed layer. wikipedia.org The strong affinity of the thiol group for metals like gold and silver results in the formation of stable metal-thiolate bonds, anchoring the this compound molecules to the surface. wikipedia.orgbloomtechz.com This creates a robust monolayer that can serve as a foundation for building more complex surface architectures. fishersci.comsigmaaldrich.com The terminal amino group remains exposed, available for subsequent functionalization, such as the immobilization of biomolecules or the growth of polymer chains. ossila.com

The unique properties of this compound make it a valuable component in the fabrication of advanced electronic devices. Its ability to form conductive polymer films and modify electrode surfaces is particularly significant.

When used as a monomer, this compound can be polymerized to form polyaniline-like conductive polymers. bloomtechz.com These polymers have applications in flexible electronics, anti-static coatings, and supercapacitors. bloomtechz.com By anchoring this compound to a gold substrate via its thiol group, a polyaniline-analog monolayer can be formed, which is crucial for developing nano-electronic devices and sensors. fishersci.comsigmaaldrich.com This tailored functionalization allows for precise control over the conductivity and electrochemical properties of the surface, which is essential for the performance of organic electronic devices, flexible electrodes, and optoelectronic materials. bloomtechz.com

Development of Advanced Sensor Technologies

The ability to functionalize surfaces with this compound has been leveraged to create highly sensitive and selective sensors. The molecule acts as a molecular linker and a signal transducer in various sensing platforms.

In the field of biosensing, this compound provides an effective platform for the immobilization of biorecognition elements, such as DNA, antibodies, and peptides. ossila.comresearchgate.net The exposed amino groups on a this compound-modified surface can be used to covalently bind these biomolecules. researchgate.net

This strategy has been employed to develop DNA biosensors and impedimetric biosensors for protein detection. researchgate.net For instance, self-assembled monolayers of aminothiophenol on gold electrodes serve as the foundational layer for attaching antibodies, which then specifically capture target proteins. researchgate.net The binding event can be detected through electrochemical techniques like cyclic voltammetry and electrochemical impedance spectroscopy. researchgate.net Similarly, aminothiophenol has been used to functionalize graphene oxide to enhance its capacity for capturing analytes, demonstrating its versatility in creating sensitive biosensing interfaces. researchgate.netnih.gov

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides vibrational fingerprints of molecules at extremely low concentrations. mdpi.com this compound and its isomers are frequently used as probe molecules in SERS because their thiol group allows for strong chemisorption onto plasmonic metal nanoparticles (like gold and silver), and their Raman signal is significantly enhanced. bloomtechz.comresearchgate.net

Research has shown that the SERS spectra of aminophenol molecules attached to silver nanoparticles are pH-dependent, enabling their use as pH sensors. nih.gov The protonation state of the amino group and the orientation of the molecule on the nanoparticle surface can change with the surrounding pH. nih.gov This change in orientation, from lying flat to standing upright on the surface, alters the SERS spectrum, providing a ratiometric signal for pH measurement. nih.gov For example, 2-aminothiophenol functionalized on silver nanoparticles has been demonstrated to sense pH over a biological range of 3.0 to 8.0. nih.gov This capability allows for the development of nanosensors that can monitor chemical changes at the cellular level. nih.gov

| Probe Molecule | Substrate | Sensing Application | Detection Principle |

| 3-Amino-5-mercapto-1,2,4-triazole | Silver Nanoparticles | pH Sensor | pH-provoked transformation between upright and flat adsorption modes on the surface. nih.gov |

| 2-Aminothiophenol | Silver Nanoparticles | Biological pH Sensor (pH 3.0-8.0) | pH-dependent changes in the SERS spectrum. nih.gov |

| p-Aminothiophenol | Au@Ag Core–Shell Nanostars | Plasmon-driven Catalysis Monitoring | SERS spectral evolution from p-Aminothiophenol to 4,4′-dimercaptoazobenzene (DMAB). mdpi.com |

This table highlights various SERS-based sensing applications utilizing aminothiophenol and related molecules, detailing the detection mechanism.

Detection of Specific Analytes (e.g., Nitrite)

This compound and its isomers, particularly 4-aminothiophenol (B129426) (4-ATP), are pivotal in developing sensitive and selective methods for detecting specific analytes like the nitrite (B80452) ion (NO₂⁻). These methods often leverage the unique chemical properties of the aminothiophenol molecule when it is immobilized on the surface of metallic nanoparticles, typically gold (Au) or silver (Ag).

One prominent detection mechanism is based on Surface-Enhanced Raman Scattering (SERS). Research has shown that in the presence of nitrite ions and under light illumination, 4-ATP adsorbed on gold nanoparticles (GNPs) undergoes a surface plasmon-assisted catalytic conversion to p,p'-dimercaptoazobenzene (DMAB). nih.gov This transformation involves a multi-electron oxidation reaction where 4-ATP acts as the electron donor and the nitrite ion serves as the electron acceptor. nih.gov The resulting DMAB molecule produces a distinct and strong SERS signal, which is different from that of 4-ATP, allowing for the sensitive detection of nitrite. nih.gov This nitrite-triggered catalytic reaction has formed the basis for simple, rapid, and sensitive screening methods for nitrite. nih.gov

Another approach involves a colorimetric sensing strategy. In one such method, 4-ATP is used to functionalize gold nanoparticles (AuNPs). acs.org Under acidic conditions, the primary aromatic amine group of 4-ATP is protonated, which helps stabilize the nanoparticle suspension. acs.org When nitrite is present (for instance, produced from the alkaline hydrolysis of nitramine explosives), it reacts with the amine group to form a diazonium salt. acs.org This diazonium salt can then react with a coupling agent, such as N-(1-Naphthyl)ethylenediamine (NED), to form an azo dye, leading to a measurable color change. acs.org

A different method utilizes 4-ATP-modulated silver (Ag) growth on gold nanospheres (GNSs). acs.org It was found that the exposed amino groups of 4-ATP molecules on the surface of GNSs can accelerate the overgrowth of a silver shell. acs.org However, a deamination reaction between 4-ATP and nitrite inhibits this silver overgrowth. acs.org By monitoring the rate of Ag growth, typically through spectrophotometry, the concentration of nitrite can be determined with high sensitivity and a low limit of detection. acs.org

| Analyte | Detection Principle | Nanoparticle | Key Observation | Limit of Detection (LOD) |

| Nitrite (NO₂⁻) | Surface Plasmon-Assisted Catalytic Conversion | Gold Nanoparticles (GNPs) | Conversion of 4-ATP to DMAB, detected by SERS. nih.gov | Not specified in abstract |

| Nitrite (NO₂⁻) | Diazotization-Coupling Reaction | Gold Nanoparticles (AuNPs) | Formation of an azo dye causing a colorimetric change. acs.org | Not specified in abstract |

| Nitrite (NO₂⁻) | Modulated Silver Overgrowth | Gold Nanospheres (GNSs) | Nitrite-induced deamination reduces the rate of Ag shell growth. acs.org | 36 nM |

Catalysis and Electrocatalysis Applications

The dual functionality of the amine and thiol groups in this compound makes it a versatile component in various catalytic systems.

Role as Ligands in Metal Complexes for Catalysis

Aminophenol-based ligands, a class that includes aminothiophenols, have a significant and growing impact on catalysis research. derpharmachemica.com These molecules can act as "redox-active" ligands, meaning the ligand itself can participate in electron transfer processes during a catalytic cycle. rsc.org This ability to store and release electrons allows the metal center to maintain its oxidation state, enabling novel reactivity. rsc.org

When incorporated into metal complexes, these ligands can facilitate a range of organic transformations. derpharmachemica.cominnoget.com For instance, aminophenol-derived ligands can enable palladium-like oxidative addition and reductive elimination reactions at first-row transition metals like cobalt. derpharmachemica.com The electronic properties of the catalyst can be finely tuned by modifying the ligand structure. innoget.com The imidazopyrimidine motif, for example, can increase the electron-donating ability of a ligand, leading to stronger coordination with metal centers and increased electron density at the metal. innoget.com This tunability is crucial for designing catalysts with high reactivity and selectivity for applications in pharmaceutical and materials science. innoget.com

Hydrogenation Reactions

This compound and its isomers have been investigated for their role in hydrogenation reactions, particularly in improving the efficiency of hydrogen evolution. In one study, selectively adsorbing p-aminothiophenol (PATP) molecules onto the surface of gold nanoparticles supported on titanium dioxide (Au/TiO₂) was shown to enhance both electrocatalytic and photo-electrocatalytic hydrogen evolution reactions (HER). acs.org The enhancement was attributed to a reduction in the Gibbs energy of adsorbed hydrogen on the catalyst surface following PATP adsorption. acs.org

Furthermore, the thiol group is central to the concept of Metal-Ligand Cooperation (MLC), where the ligand actively participates in bond activation. nih.gov Ruthenium complexes with thiol-containing ligands have been shown to catalyze the dehydrogenative coupling of alcohols and thiols. nih.gov In the reverse reaction, hydrogenation, the cooperative thiol ligand is essential for activating H₂ to regenerate the active catalyst species, enabling catalytic turnover. nih.gov

| Reaction Type | Catalyst System | Role of Aminothiophenol | Outcome |

| Hydrogen Evolution Reaction (HER) | p-Aminothiophenol on Au/TiO₂ | Surface modifier | Improved electrocatalytic and photo-electrocatalytic efficiency. acs.org |

| Alkyne Semihydrogenation | Ruthenium complex with thiol | Transient cooperative ligand | Controls stereoselectivity of the reaction. nih.gov |

Investigation of Catalyst-Support Interactions

First-principles density functional theory (DFT) calculations have been used to investigate the interface chemistry between 4-aminothiophenol (4-ATP) and zinc phosphide (B1233454) (Zn₃P₂) nanoparticle surfaces. nih.gov The study revealed that 4-ATP binds strongly to the Zn₃P₂ surfaces through the formation of Zn–S and Zn–N chemical bonds. nih.gov This strong adsorption preferentially stabilizes the more reactive crystal facets, thereby altering the equilibrium shape of the Zn₃P₂ nanocrystals. nih.gov Such fundamental insights are crucial for designing hybrid inorganic/organic materials with tuned properties. nih.gov Similarly, adsorbing PATP on Au/TiO₂ modifies the charge separation at the interface, which is a key factor in the catalyst's improved performance in hydrogen evolution. acs.org

Integration into Nanomaterials and Nanodevices

This compound is a valuable building block for the construction of functional nanomaterials and nanodevices due to its ability to bind to surfaces and its inherent chemical functionalities. The thiol group provides a strong anchor to gold surfaces, while the amine group can be used for further chemical modifications or to impart specific properties. sigmaaldrich.com

It has been used to form a polyaniline-analog monolayer on a gold surface, which can be applied in areas like flexible electrodes and antistatic coatings. bloomtechz.comsigmaaldrich.com As a monomer precursor for conductive polymers, it allows for the regulation of the polymer's conductivity and electrochemical properties. bloomtechz.com In another application, 3-aminophenol (B1664112), a closely related molecule, was grafted onto the surface of modified zinc sulfide (B99878) (ZnS) nanoparticles to create a nanocarrier for drug delivery systems. nih.gov

Furthermore, 2-aminothiophenol has been used to chemically modify wool fabrics, creating a durable support material for anchoring palladium nanoparticles (PdNPs). acs.org This composite material demonstrated high performance as a heterogeneous catalyst for the reduction of nitroarenes. acs.org this compound was also used as an analyte during the fabrication of a top-to-bottom joined system consisting of a silver nanowire and nanospheres, showcasing its utility in assembling complex nanostructures. sigmaaldrich.com

Functionalization of Nanoparticles (e.g., Gold Nanorods)

This compound is extensively utilized in the surface modification of nanoparticles, particularly gold nanorods (AuNRs). The strong affinity of the sulfur atom in the thiol group for gold facilitates the formation of a self-assembled monolayer (SAM) on the nanoparticle surface. This functionalization is not only crucial for stabilizing the nanoparticles in various environments but also for imparting new functionalities, which are essential for a range of applications, most notably in Surface-Enhanced Raman Spectroscopy (SERS).

The adsorption of this compound onto gold nanorods is a well-studied phenomenon. Research has shown that the binding of aminothiophenols to AuNRs is not uniform across the nanoparticle surface. Instead, there is a preferential binding to the {111} facets, which are typically located at the ends of the nanorods. researchgate.net This preferential adsorption is attributed to the fact that these facets are less covered by the cetyltrimethylammonium bromide (CTAB) surfactant commonly used in AuNR synthesis, leaving them more exposed and available for interaction with the thiol group of this compound. researchgate.net

The functionalization of gold nanorods with this compound is particularly significant for SERS applications. SERS is a powerful analytical technique that allows for the detection of molecules at very low concentrations, and in some cases, even at the single-molecule level. Current time information in San Diego, CA, US. The enhancement of the Raman signal is primarily due to two mechanisms: an electromagnetic enhancement resulting from the localized surface plasmon resonance (LSPR) of the metallic nanostructures, and a chemical enhancement arising from charge transfer between the adsorbed molecule and the nanoparticle surface.

When this compound is used as the functionalizing agent, it can also act as a SERS probe itself. The orientation and packing of the this compound molecules on the gold nanorod surface can be studied using SERS, providing insights into the formation of the SAM. researchgate.net Furthermore, the functionalized nanorods can be used as SERS substrates for the detection of other analytes. The enhancement factor, which quantifies the amplification of the Raman signal, is a key parameter in evaluating the performance of a SERS substrate. Studies have shown that the SERS enhancement factor is maximized when the excitation wavelength is close to the absorption maximum of the gold nanorods. researchgate.net The controlled aggregation of this compound-functionalized gold nanorods can create "hotspots" between the nanoparticles, leading to a significant amplification of the SERS signal.

Table 1: Research Findings on this compound Functionalized Gold Nanorods for SERS

| Research Focus | Key Findings | Reference |

| Adsorption Behavior on AuNRs | This compound preferentially binds to the {111} facets of gold nanorods. | researchgate.net |

| SERS Enhancement | The SERS enhancement factor is maximized when the excitation wavelength is close to the LSPR peak of the AuNRs. | researchgate.net |

| Application as SERS Substrate | This compound-functionalized AuNRs serve as effective SERS substrates for molecular detection. | researchgate.net |

| Molecular Electronics Potential | The adsorption behavior of this compound on AuNRs is useful for applications in molecular electronics and sensors. | researchgate.net |

Assemblies for Energy and Electronic Applications

The unique properties of this compound make it a valuable building block for creating functional assemblies for a variety of energy and electronic applications. Its ability to form well-defined self-assembled monolayers (SAMs) on conductive surfaces is central to its use in these fields. Current time information in San Diego, CA, US. By anchoring to a substrate through its thiol group, this compound can present its amino group outwards, allowing for the construction of layered and complex molecular architectures. researchgate.netresearchgate.net

In the field of molecular electronics , this compound is investigated for its potential to act as a molecular wire or component in molecular-scale electronic devices. The charge transport through SAMs of molecules like this compound is a key area of research. The primary mechanism of charge transport in such systems is quantum mechanical tunneling. utwente.nl The electrical conductance of a molecular junction is highly dependent on the length of the molecule, the nature of its anchoring to the electrodes, and its intrinsic electronic structure. utwente.nlresearchgate.net Theoretical studies on similar amino-substituted thiophene (B33073) devices have shown that the nature of charge transport can be controlled, and phenomena like negative differential resistance (NDR) have been observed, which is of interest for creating molecular switches and other electronic components. nih.gov

In the area of energy storage , this compound has been explored as a precursor for conductive polymers used in supercapacitor electrodes. For instance, composites of iron(III) oxide and poly-2-aminothiophenol have been investigated for supercapacitor applications. rsc.org In a related study, a nanocomposite of Ag2S-Ag2O-Ag with poly-2-aminobenzene-1-thiol (P2ABT) was prepared and tested as a symmetric two-electrode supercapacitor. This device exhibited promising performance, with a specific capacitance of 92.5 F/g and an energy density of 5.0 Wh/kg in an acidic medium. nih.gov The incorporation of such polymer materials can significantly enhance the specific capacitance and energy density of supercapacitors. rsc.org

In the context of energy conversion , while direct applications of this compound in commercial solar cells are not widespread, related thiol-containing compounds have been used as additives in perovskite solar cells to improve their performance and stability. nih.gov For example, the use of 3-thiophenemalonic acid as an additive in perovskite solar cells led to an increase in power conversion efficiency (PCE) from 14.9% to 16.5%. nih.gov This suggests that the functional groups present in this compound could be beneficial in passivating defects and improving charge extraction in solar cell devices. The amino group could potentially interact with components of the perovskite layer, while the thiol group can anchor to gold electrodes, facilitating efficient charge transfer.

Table 2: Performance of Energy and Electronic Devices Incorporating Aminothiophenol and Related Compounds

| Device Type | Material | Key Performance Metric | Value | Reference |

| Supercapacitor | Ag2S-Ag2O-Ag/Poly-2-aminobenzene-1-thiol | Specific Capacitance | 92.5 F/g | nih.gov |

| Supercapacitor | Ag2S-Ag2O-Ag/Poly-2-aminobenzene-1-thiol | Energy Density | 5.0 Wh/kg | nih.gov |

| Perovskite Solar Cell | with 3-thiophenemalonic acid additive | Power Conversion Efficiency | 16.5% | nih.gov |

| Molecular Device | Amino-substituted thiophene | Charge Transport Control | Hole to electron dominant | nih.gov |

Biological and Medicinal Chemistry Research Involving 3 Aminothiophenol

Biological Activities and Therapeutic Potential

Research indicates that 3-Aminothiophenol and its derivatives possess a range of biological activities with potential therapeutic applications benchchem.com.

Antimicrobial Properties

This compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria benchchem.com. Studies assessing the minimum inhibitory concentration (MIC) values for 3-ATP and its derivatives have revealed effective concentrations for inhibiting bacterial growth benchchem.com. For instance, Schiff bases derived from 3-aminophenol (B1664112) have shown antibacterial activity against a panel of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus cereus, Enterococcus faecalis, and Klebsiella pneumoniae researchgate.net. The antibacterial activity of these Schiff bases can depend on the nature and position of substituents researchgate.net.

Anticancer and Antitumor Research

Research has demonstrated that 3-ATP possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells benchchem.com. In vitro studies suggest that 3-ATP can induce apoptosis in various cancer cell lines, including breast and colon cancer cells benchchem.com. Derivatives of this compound have been explored for their antitumor properties in medicinal chemistry benchchem.com. Compounds synthesized from 3-ATP have shown significant antiproliferative activity against various cancer cell lines, with some derivatives exhibiting potent activity in the nanomolar range benchchem.com. For example, certain N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues, synthesized using 3-aminophenol, have demonstrated substantial cytotoxicity towards HepG-2 liver cancer cells frontiersin.org.

Here is a table summarizing some research findings on the anticancer activity of 3-aminophenol derivatives:

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |

| Derivatives of this compound | Various cancer cell lines | Significant antiproliferative activity, some with nanomolar IC50 values. | benchchem.com |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides | HepG-2 (liver cancer) | Substantial cytotoxicity, more potent than staurosporine (B1682477) in some cases. | frontiersin.org |

| Non-symmetrical Choline Kinase Inhibitors (derived from 3-aminophenol) | Panel of six human tumor cell lines | Showed antiproliferative activity and induced apoptosis in Jurkat cells. | mdpi.com |

Antioxidant Effects

This compound and its derivatives exhibit antioxidant properties benchchem.com. Studies suggest that 3-ATP has the potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases benchchem.com. For instance, polyhydroquinoline derivatives synthesized using a nanocatalyst involving poly(3-aminophenol) have shown in vitro antioxidant activity researchgate.net.

Neuroprotective Investigations

Recent studies have highlighted the neuroprotective properties of 3-ATP benchchem.com. It has been shown to exert protective effects against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival benchchem.com. These neuroprotective effects are attributed to the inhibition of neuroinflammatory pathways, such as the reduction in pro-inflammatory cytokines, and the activation of signaling pathways associated with cell survival benchchem.com.

Mechanisms of Biological Action

The mechanisms by which this compound exerts its biological effects are being investigated.

Interaction with Molecular Targets (Metal Ions, Proteins)

The mechanism of action of this compound involves its interaction with various molecular targets benchchem.com. The thiol group (-SH) can form covalent bonds with metal ions and proteins, affecting their function benchchem.com. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways benchchem.com.

The interaction with metal ions is a significant aspect of its mechanism. The thiol group has a strong affinity for certain metal ions acs.org. This interaction can lead to the formation of complexes, which may have altered biological activities compared to the free ligand researchgate.net. For example, studies have investigated the synthesis and properties of metal complexes with ligands derived from 3-aminophenol researchgate.netrepec.orgmdpi.comjmchemsci.com.

Interaction with proteins can occur through the formation of covalent bonds with the thiol group or via other interactions involving the amino group and the aromatic ring benchchem.comsmolecule.com. These interactions can influence protein function, including enzyme inhibition, and potentially affect the bioavailability and efficacy of 3-ATP and its derivatives in therapeutic applications benchchem.comsmolecule.com.

Enzyme Inhibition Mechanisms

The thiol (-SH) group present in the structure of this compound is known to play a role in its interactions with biological targets, including enzymes. The thiol moiety can form covalent bonds with metal ions and proteins, which can affect protein function and potentially inhibit enzyme activity by binding to their active sites, thereby modulating biochemical pathways. benchchem.com While specific detailed mechanisms of enzyme inhibition solely by this compound are subjects of ongoing research, studies on related compounds provide insight into potential modes of action. For instance, investigations into the inhibition of bacterial carbonic anhydrases by a panel of phenols, including 3-aminophenol, have shown inhibitory effects, indicating that structural variations can significantly influence activity against specific enzymes. researchgate.net Furthermore, derivatives synthesized from related aminothiophenols, such as 2-aminothiophenol (B119425), have demonstrated enzyme inhibitory properties, including against PDE4B and GSTs activity, suggesting the potential for this compound derivatives to also act as enzyme inhibitors through various mechanisms. eurekaselect.commetu.edu.tr

DNA Interaction Studies

Studies investigating the interaction of compounds with DNA are crucial in understanding their potential biological effects, particularly in the context of therapeutic applications like anticancer agents. While direct detailed studies focusing exclusively on the interaction of this compound with DNA are limited in the provided literature, research on related structures offers relevant insights. For example, derivatives of 3-aminophenol have been shown to interact with DNA, with studies using techniques like UV-visible spectroscopy indicating binding that can lead to changes in DNA stability. benchchem.com Metal complexes involving ligands derived from aminothiophenols, such as salicylidene-2-aminothiophenol, have also been explored for their DNA binding and cleavage abilities. rjpbcs.com These studies on related compounds highlight the potential for molecules containing the aminothiophenol scaffold or its derivatives to interact with DNA through various modes, including binding or intercalation, which could be relevant to the biological activities observed for this compound or compounds derived from it. metu.edu.trbohrium.com

Metabolism and Biochemical Pathways

The metabolic fate of chemical compounds in biological systems is a key aspect of understanding their activity and potential applications. While comprehensive studies detailing the specific metabolic pathways of this compound itself were not extensively covered in the provided results, related compounds have been identified as intermediates in biochemical processes. For instance, 4-aminothiophenol (B129426), an isomer of this compound, has been identified as a major intermediate in the biodegradation pathway of sulfamethoxazole (B1682508) by certain bacteria. nih.gov Studies on the metabolism of other related aromatic amines and phenols, such as 2-aminophenol (B121084) and 4-aminophenol, by bacterial strains have elucidated specific metabolic pathways involving ring cleavage and further degradation. oup.comasm.org These findings suggest that aminothiophenol structures can be subject to enzymatic transformations within biological systems, potentially leading to various metabolites and influencing biochemical pathways. The presence of the amino and thiol groups in this compound suggests potential routes for enzymatic modification, such as oxidation, conjugation, or cleavage, depending on the biological context.

Advanced Reaction Mechanisms and Kinetics of 3 Aminothiophenol

Conformer-Specific Chemical Reactivities

Detailed research findings specifically on the conformer-specific chemical reactivities of 3-Aminothiophenol were not found in the provided search results. Studies on conformer-specific reactions involving a structurally similar compound, 3-aminophenol (B1664112), and their varying reaction rates depending on conformer have been reported, highlighting the potential importance of conformational state in reactivity nih.govresearchgate.netcontrolled-molecule-imaging.org. However, information directly pertaining to this compound's conformers and their distinct reactivities was not identified.

Ion-Molecule Interactions and Reaction Rate Constants

Specific data on ion-molecule interactions and associated reaction rate constants for this compound was not available in the provided search results. Research has explored these aspects for other molecules, including studies on the reaction rates of 3-aminophenol conformers with cold Ca+ ions, demonstrating that long-range ion-molecule interactions can influence reaction rates nih.govresearchgate.netcontrolled-molecule-imaging.org. However, comparable studies specifically for this compound were not found.

Reaction Pathways on Ground-State Potential Energy Surfaces

Information detailing the specific reaction pathways on the ground-state potential energy surfaces for reactions involving this compound was not present in the provided search results. While theoretical calculations, such as Density Functional Theory (DFT), are employed to investigate reaction paths and stationary points on potential energy surfaces for various chemical systems aip.orgaip.org, specific applications to this compound in this context were not identified.

Capture Dynamics in Excited Channels

Research findings on the capture dynamics in excited channels specifically for this compound were not available in the provided search results. Studies on excited electronic states and their influence on reaction pathways and dynamics have been conducted for other molecules and ion-molecule systems aip.orgaip.orguni-muenchen.deopen.ac.ukresearchgate.netarxiv.orgepfl.ch, but information directly related to this compound was not found.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry Initiatives

Current research is exploring novel and more sustainable routes for the synthesis of 3-aminothiophenol and its derivatives. Traditional methods often involve harsh conditions or less environmentally friendly reagents. benchchem.com Efforts are being made to develop greener protocols, such as those utilizing microwave irradiation, which can lead to reduced reaction times, lower energy consumption, and fewer side products. rasayanjournal.co.infrontiersin.org

One reported synthetic route involves the hydrolysis of aminobenzothiazole precursors. benchchem.com For example, a structurally similar compound, 2-amino-5-methylthiophenol, was synthesized via the basic hydrolysis of aminobenzothiazole. benchchem.com Optimization of such reactions focuses on parameters like pH, temperature, and reaction time to maximize yield and minimize unwanted byproducts. benchchem.com